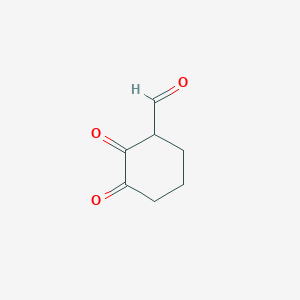

2,3-Dioxocyclohexane-1-carbaldehyde

Description

Historical Trajectory of Research on Cyclohexanedione and Aldehyde Derivatives

The study of β-dicarbonyl compounds, including 1,3-cyclohexanedione (B196179), has a long and significant history in organic chemistry. These compounds are noted for the pronounced acidity of the methylene (B1212753) protons situated between the two carbonyl groups, leading to the ready formation of a stable enolate ion. This reactivity has made them versatile building blocks in organic synthesis for over a century.

Early research focused on fundamental reactions such as alkylation and condensation. The Claisen condensation, for instance, is a classical method for the synthesis of β-keto esters and related 1,3-dicarbonyl compounds. Much of the foundational work in this area established the principles of enolate chemistry, which remain central to modern synthetic strategies. The investigation into the tautomeric equilibrium between the keto and enol forms of these molecules has also been a subject of longstanding interest, with studies showing that 1,3-cyclohexanedione exists predominantly as its enol tautomer in solution. wikipedia.org

Significance of the Cyclohexanedione Scaffold in Contemporary Organic Chemistry

The 1,3-cyclohexanedione scaffold is a highly valued structural motif in modern organic chemistry due to its utility in the synthesis of a wide array of more complex molecules. Its derivatives are key intermediates in the production of pharmaceuticals, agrochemicals, and natural products. researchgate.net

For example, various herbicides are derived from 1,3-cyclohexanedione, such as mesotrione, which functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). google.com Furthermore, the reactivity of the dione and its enol form allows for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.gov The ability to undergo multicomponent reactions, where three or more reactants combine in a single step, makes 1,3-cyclohexanedione a powerful tool for building molecular complexity in an efficient manner. researchgate.net

Table 1: Selected Applications of 1,3-Cyclohexanedione Derivatives

| Derivative Class | Application Area | Example Compound |

|---|---|---|

| Herbicides | Agriculture | Mesotrione |

| Fused Heterocycles | Medicinal Chemistry | Phenanthrolines |

Overview of Key Research Domains Pertaining to Cyclohexanediones

Current research involving cyclohexanedione derivatives is diverse and spans several key domains:

Catalysis: Developing new catalysts and methodologies for the selective functionalization of the cyclohexanedione ring is an active area of research. This includes asymmetric catalysis to produce chiral building blocks.

Medicinal Chemistry: The synthesis of novel heterocyclic compounds derived from cyclohexanediones for evaluation as potential therapeutic agents continues to be a major focus. These efforts target a wide range of diseases. nih.gov

Materials Science: Derivatives of cyclohexanediones are being explored for their potential use in the development of new materials, such as fluorescent sensors and pigments.

Agrochemicals: The design and synthesis of new herbicides and pesticides based on the 1,3-cyclohexanedione scaffold remain an important area of industrial and academic research. mdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H8O3 |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

2,3-dioxocyclohexane-1-carbaldehyde |

InChI |

InChI=1S/C7H8O3/c8-4-5-2-1-3-6(9)7(5)10/h4-5H,1-3H2 |

InChI Key |

KVHJQZBJPIVCIW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(=O)C(=O)C1)C=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2,3 Dioxocyclohexane 1 Carbaldehyde and Its Derivatives

Convergent and Divergent Synthetic Pathways to 2,3-Dioxocyclohexane-1-carbaldehyde

The synthesis of this compound can be approached through both convergent and divergent strategies, each with distinct advantages and challenges.

De Novo Synthesis Approaches

De novo synthesis, or the construction of the target molecule from simpler, acyclic precursors, offers a high degree of flexibility. A plausible and widely utilized approach for constructing the cyclohexane-1,3-dione core is the Michael-Claisen condensation. This strategy involves the reaction of an α,β-unsaturated ester with a ketone enolate. For instance, the reaction of acetone (B3395972) with an acrylate (B77674) derivative can lead to a substituted cyclohexane-1,3-dione. chinesechemsoc.orgnumberanalytics.com

A subsequent formylation at the C2 position would be necessary to introduce the aldehyde functionality. The formylation of 1,3-dicarbonyl compounds is a well-established transformation. organic-chemistry.orgchempedia.inforesearchgate.net This can be achieved using various reagents, such as ethyl formate (B1220265) in the presence of a base like sodium ethoxide. The highly acidic nature of the C2 proton in the 1,3-dione system facilitates this reaction. pressbooks.pubyoutube.com

The final step in a de novo synthesis would involve the introduction of the C3-carbonyl group. This could potentially be achieved through the oxidation of the corresponding C3-hydroxyl group, which might be present in the enol form of the 2-formyl-1,3-cyclohexanedione intermediate.

Modification of Pre-existing Cyclohexanone (B45756) Scaffolds

An alternative strategy involves the stepwise functionalization of a pre-existing cyclohexanone ring. This approach often provides better control over the introduction of functional groups.

A common starting material for this approach is 1,3-cyclohexanedione (B196179), which can be synthesized via the semi-hydrogenation of resorcinol (B1680541). wikipedia.org The synthesis of 1,3-cyclohexanedione from resorcinol is an established industrial process. chempedia.infodocumentsdelivered.comresearchgate.net

The initial step would be the formylation of 1,3-cyclohexanedione at the C2 position, as described in the de novo approach. This yields 2-formyl-1,3-cyclohexanedione, which exists predominantly in its enol form. epa.govyoutube.comyoutube.comchemspider.com

The subsequent and most challenging step is the introduction of the carbonyl group at the C3 position. This would require the oxidation of the enol or a protected form of the dicarbonyl system. Direct oxidation of the enol could be problematic due to the potential for over-oxidation and side reactions. Protection of one or both carbonyl groups might be necessary to achieve the desired transformation.

Strategic Functional Group Transformations for Introducing the Dicarbonyl and Aldehyde Moieties

The introduction of the dicarbonyl and aldehyde functionalities onto the cyclohexane (B81311) ring requires a series of strategic transformations.

The formylation of the active methylene (B1212753) group of 1,3-cyclohexanedione is a key step. This reaction is typically carried out using a formate ester, such as ethyl formate, and a base. The reaction proceeds through the enolate of the dione, which acts as a nucleophile. chempedia.inforesearchgate.net Another method for formylation involves the use of Vilsmeier reagent (POCl₃/DMF), although this is more commonly applied to activated aromatic systems, it can be effective for highly enolizable ketones. lookchem.com

The introduction of the second ketone at the C3 position presents a significant synthetic hurdle. A potential route involves the α-hydroxylation of a protected form of 2-formylcyclohexanone, followed by oxidation. The oxidation of alcohols to ketones is a fundamental transformation in organic synthesis, with a wide array of available reagents, from chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) to milder, more selective methods. numberanalytics.comnumberanalytics.com

An alternative approach to the C3-carbonyl could involve the oxidation of a C2-C3 double bond in a suitable precursor, such as 2-formyl-2-cyclohexenone. researchgate.net Ozonolysis or dihydroxylation followed by oxidative cleavage could potentially yield the desired 1,2-dicarbonyl system.

Chemo-, Regio-, and Stereoselective Control in this compound Synthesis

Achieving selectivity is paramount in the synthesis of a polyfunctional molecule like this compound.

Chemoselectivity: The presence of three carbonyl groups at different oxidation states (two ketones and one aldehyde) necessitates careful selection of reagents. For instance, during the formylation step, the reaction must be selective for the C2 position without affecting the existing carbonyls. Similarly, any reduction or oxidation steps must target the desired functional group without unintended reactions elsewhere in the molecule.

Regioselectivity: The formylation of 1,3-cyclohexanedione is highly regioselective for the C2 position due to the high acidity of the protons at this position, which are flanked by two carbonyl groups. pressbooks.pub However, in unsymmetrically substituted cyclohexanedione derivatives, regioselectivity can be a challenge. The formation of kinetically or thermodynamically controlled enolates can be used to direct the formylation to a specific α-carbon. organic-chemistry.org

Stereoselectivity: If the cyclohexane ring contains stereocenters, controlling the stereochemistry of newly introduced functional groups is crucial. For the target molecule itself, the formyl group at the C1 position can exist in either an axial or equatorial orientation, and controlling this conformation can be important for subsequent reactions. Ring-expansion strategies from smaller, stereochemically defined precursors, such as cyclopropanated cyclopentadienes, can offer excellent stereocontrol in the synthesis of highly functionalized cyclohexenes, which could be precursors to the target molecule. nih.gov

Sustainable and Green Chemistry Approaches to this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. The synthesis of this compound can be made more environmentally friendly by considering several factors.

The use of hazardous reagents should be minimized. For example, replacing traditional chromium-based oxidants with greener alternatives like catalytic aerobic oxidation or enzymatic methods is highly desirable. chinesechemsoc.orgdtu.dk Biocatalysis, in particular, offers the potential for highly selective oxidations under mild conditions. dtu.dk

Solvent choice is another critical aspect. The use of water or other environmentally benign solvents is preferred over chlorinated or other toxic organic solvents. Reactions that can be performed in solvent-free conditions or in recyclable deep eutectic solvents represent a significant step towards greener synthesis. researchgate.net

Atom economy is also a key consideration. Synthetic routes that maximize the incorporation of atoms from the starting materials into the final product are more sustainable. One-pot reactions, where multiple synthetic steps are carried out in a single reaction vessel, can reduce waste and improve efficiency. researchgate.net

Synthetic Challenges and Opportunities in this compound Production

The synthesis of this compound is fraught with challenges, primarily due to the high reactivity and potential instability of the target molecule.

Challenges:

Instability: Polycarbonyl compounds are often prone to self-condensation, polymerization, or rearrangement reactions. researchgate.netbham.ac.ukresearchgate.netnih.gov The presence of an aldehyde and two ketones in close proximity increases the likelihood of such side reactions.

Tautomerism: The 1,3-dicarbonyl system exists as a mixture of keto and enol tautomers, which can complicate reactions and purification. epa.govyoutube.comyoutube.comchemspider.com The presence of the C1-aldehyde further complicates the tautomeric possibilities.

Purification: The high polarity and potential instability of the final product can make purification by standard techniques like chromatography challenging.

Opportunities:

Novel Reactivity: The unique arrangement of functional groups in this compound could lead to novel and interesting chemical reactivity, making it a valuable building block for the synthesis of more complex molecules and heterocyclic systems.

Development of New Synthetic Methods: The challenges associated with the synthesis of this molecule provide an opportunity for the development of new, highly selective, and mild synthetic methodologies.

Medicinal Chemistry Applications: The structural motif of 1,3-diones is found in various biologically active compounds. The unique functionalization of this compound could make it a valuable scaffold for the development of new therapeutic agents.

Chemical Reactivity and Mechanistic Studies of 2,3 Dioxocyclohexane 1 Carbaldehyde

Nucleophilic and Electrophilic Reactivity Profiles of the Dicarbonyl System

The 1,2-dicarbonyl system, also known as an α-dicarbonyl moiety, is a key feature of 2,3-dioxocyclohexane-1-carbaldehyde, rendering it susceptible to both nucleophilic attack and electrophilic interactions. The proximity of the two carbonyl groups enhances their electrophilicity and allows for unique reactivity patterns not observed in simple ketones.

Reactions Involving the α-Dicarbonyl Moiety

The adjacent carbonyl groups in the α-dicarbonyl moiety are highly electrophilic and readily undergo nucleophilic addition reactions. libretexts.orglibretexts.org Nucleophiles can attack either of the carbonyl carbons, leading to a variety of products depending on the nature of the nucleophile and the reaction conditions. For instance, in the presence of a base, 1,2-diketones can undergo a characteristic benzilic acid rearrangement. wikipedia.orgorganic-chemistry.orgoxfordreference.com In this reaction, a hydroxide (B78521) ion attacks one of the carbonyl groups, followed by a 1,2-migration of an adjacent group to the neighboring carbonyl carbon, ultimately yielding an α-hydroxy carboxylic acid after acidic workup. wikipedia.orgyoutube.com

The dicarbonyl system can also participate in condensation reactions with various nucleophiles. For example, reaction with amines can lead to the formation of heterocyclic structures like quinoxalines when reacted with 1,2-diamines.

Reactions Involving the Aldehyde Functionality

The aldehyde group is a primary site for nucleophilic attack due to the electron-withdrawing inductive effect of the adjacent dicarbonyl system, which increases the partial positive charge on the aldehyde carbon. youtube.com Aldehydes are generally more reactive than ketones towards nucleophilic addition, a principle that holds true in this multifunctional molecule. libretexts.org

Common nucleophilic addition reactions at the aldehyde include the formation of hydrates in the presence of water, hemiacetals and acetals with alcohols, and cyanohydrins with cyanide ions. libretexts.org The stereochemistry of these additions can be influenced by the steric hindrance imposed by the cyclohexane (B81311) ring and the adjacent carbonyl group. libretexts.org The aldehyde functionality can also be a target for organometallic reagents such as Grignard or organolithium reagents, leading to the formation of secondary alcohols.

Intramolecular Cyclization and Rearrangement Reactions of this compound

The proximate arrangement of the aldehyde and dicarbonyl functionalities within the flexible cyclohexane ring provides opportunities for intramolecular reactions, leading to the formation of new cyclic structures.

One of the most significant intramolecular reactions is the aldol (B89426) condensation. quimicaorganica.orglibretexts.orglibretexts.org In the presence of a base, an enolate can be formed at the α-carbon to one of the keto groups or the aldehyde. Subsequent intramolecular nucleophilic attack of this enolate onto one of the other carbonyl groups can lead to the formation of a five- or six-membered ring, followed by dehydration to yield a cyclic enone. libretexts.orglibretexts.org The regioselectivity of this reaction is dependent on which enolate is formed and which carbonyl group is attacked, with the formation of thermodynamically more stable five- or six-membered rings being generally favored. libretexts.org

As mentioned earlier, the benzilic acid rearrangement is a key intramolecular rearrangement for the α-dicarbonyl moiety under basic conditions. wikipedia.orgorganic-chemistry.orgoxfordreference.com This reaction leads to a ring contraction if the substrate is cyclic, resulting in a five-membered ring containing an α-hydroxy acid functionality.

Intermolecular Reactions and Cycloaddition Chemistry of this compound

This compound can participate in various intermolecular reactions, including cycloadditions, where its unsaturated character can be exploited.

The enolizable dicarbonyl system can potentially act as a diene component in Diels-Alder reactions, particularly in its enol form. wikipedia.orgmnstate.edumasterorganicchemistry.com For a Diels-Alder reaction to occur, the diene must be able to adopt an s-cis conformation, which is feasible for the enol form of the dicarbonyl moiety within the cyclohexane ring. libretexts.org The reactivity in these [4+2] cycloadditions is enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile. libretexts.org Conversely, the α,β-unsaturated aldehyde system that could be formed via enolization could act as a dienophile.

Furthermore, the dicarbonyl moiety can undergo [2+2] cycloadditions under photochemical conditions. These reactions involve the excitation of one of the carbonyl groups to a triplet state, which then reacts with an alkene to form an oxetane (B1205548) ring.

Redox Transformations and Their Mechanistic Implications in this compound Chemistry

The aldehyde and ketone functionalities in this compound can undergo a variety of reduction and oxidation reactions.

The aldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). The ketone groups are generally less reactive towards NaBH₄. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the aldehyde and the ketone functionalities to the corresponding alcohols. nih.gov

Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents, such as silver oxide (Ag₂O) or chromic acid. nih.govacademie-sciences.fr The α-dicarbonyl moiety can also be cleaved under strong oxidizing conditions, for example, with periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄), which would break the C2-C3 bond of the cyclohexane ring.

Catalytic Transformations Mediated by this compound or its Derivatives

While specific catalytic applications of this compound are not widely reported, its structural motifs are present in compounds known to participate in or mediate catalytic processes. For instance, derivatives of 1,3-dicarbonyl compounds are used in various catalytic reactions. researchgate.netscirp.org

The enolates derived from this compound could potentially act as nucleophilic catalysts in reactions such as Michael additions. Furthermore, metal complexes of this ligand, formed through coordination with the dicarbonyl or aldehyde oxygens, could exhibit catalytic activity in various transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The chiral nature of some derivatives could also open avenues in asymmetric catalysis.

Kinetic and Thermodynamic Aspects of this compound Reactions

Direct kinetic and thermodynamic data for reactions involving this compound are not extensively documented in publicly available literature. However, valuable insights can be drawn from the study of analogous 2-acyl-1,3-cyclohexanediones and the fundamental principles of keto-enol tautomerism.

The reactivity of this compound is intrinsically linked to its structure as a 1,3-dicarbonyl system, which exhibits a strong tendency to exist in the enol form. libretexts.org This enolization is a rapid equilibrium process, and the stability of the enol tautomer is enhanced by the formation of an intramolecular hydrogen bond and a conjugated system. libretexts.org The position of this equilibrium can be influenced by factors such as the solvent, with less polar solvents often favoring the enol form. masterorganicchemistry.com

The equilibrium constant (Keq = [enol]/[keto]) for such tautomerizations can be determined experimentally, for instance, by using NMR spectroscopy to quantify the relative concentrations of the keto and enol forms at different temperatures. thermofisher.comoregonstate.eduyoutube.com For example, in the case of ethyl acetoacetate, a related β-dicarbonyl compound, the keto-enol equilibrium constant has been measured, demonstrating the feasibility of such quantitative analysis. thermofisher.com While specific data for this compound is not available, a similar approach could be employed.

In the context of biological systems, the reactivity of 2-acyl-1,3-cyclohexanediones has been evaluated through their inhibitory activity against enzymes. For instance, a series of these compounds have been tested as inhibitors of the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov The inhibitory potency, often expressed as the half-maximal inhibitory concentration (I₅₀), provides a measure of the compound's reactivity within the enzyme's active site. Although this is a measure of biological activity rather than a direct kinetic parameter of a chemical reaction, it reflects the structural features that govern the molecule's interactions. A lower I₅₀ value indicates a more potent, and in this context, more reactive inhibitor.

Table 1: Inhibitory Activity of Selected 2-Acyl-1,3-cyclohexanedione Analogs against A. thaliana HPPD

This table illustrates how modifications to the acyl side chain of the 1,3-cyclohexanedione (B196179) core influence inhibitory potency. The data is adapted from a study on HPPD inhibitors and serves as an analogy for the reactivity of this compound. nih.gov

| Compound | Acyl Side Chain | I₅₀ (µM) |

|---|---|---|

| Analog 1 | C3 Alkyl Chain | 14.50 ± 2.12 |

| Analog 2 | C5 Alkyl Chain | 1.82 ± 0.13 |

| Analog 3 | C7 Alkyl Chain | 0.43 ± 0.04 |

| Analog 4 | C9 Alkyl Chain | 0.20 ± 0.02 |

| Analog 5 | C11 Alkyl Chain | 0.18 ± 0.02 |

| Sulcotrione (Commercial Herbicide) | - | 0.25 ± 0.02 |

The principles of kinetic versus thermodynamic control are also pertinent to the reactions of this compound. In reactions with multiple possible outcomes, the product distribution can be governed by either the relative rates of competing pathways (kinetic control) or the relative stabilities of the products (thermodynamic control). For instance, in reactions with nucleophiles, attack could potentially occur at the formyl carbonyl or at the C4 or C6 positions of the ring via Michael addition to the enone system. The conditions of the reaction, such as temperature, can often be tuned to favor one product over the other.

Theoretical and Computational Chemistry Approaches to 2,3 Dioxocyclohexane 1 Carbaldehyde

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic landscape of 2,3-Dioxocyclohexane-1-carbaldehyde. Methods like Density Functional Theory (DFT) and ab initio calculations are pivotal in predicting its geometry, electronic properties, and reactivity.

DFT, particularly with hybrid functionals such as B3LYP, is widely used to obtain a balance between computational cost and accuracy. These calculations can predict key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the two carbonyl groups and the aldehyde functionality is expected to lower the LUMO energy, making it susceptible to nucleophilic attack.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy at a greater computational expense. These methods are often used to benchmark DFT results and to investigate systems where electron correlation effects are particularly important.

The reactivity of this compound can be further explored through the calculation of reactivity descriptors. These include the Fukui function, which identifies the most electrophilic and nucleophilic sites within the molecule, and the electrostatic potential (ESP) map, which visualizes the charge distribution and predicts sites for electrostatic interactions.

Table 1: Illustrative DFT-Calculated Properties of this compound Note: The following data are hypothetical and serve to illustrate the typical output of quantum chemical calculations. Actual values would be derived from specific computational studies.

| Property | Calculated Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. |

| Dipole Moment | 3.1 D | Measure of the overall polarity of the molecule. |

| Most Electrophilic Site | Carbonyl carbon of the aldehyde | Predicted site for nucleophilic attack. |

| Most Nucleophilic Site | Oxygen of the carbonyl groups | Predicted site for electrophilic attack. |

Molecular Dynamics Simulations of this compound in Solvent Environments

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of this compound in various solvent environments. These simulations model the motion of atoms and molecules over time, providing insights into conformational changes, solvation effects, and intermolecular interactions.

In an MD simulation, the molecule is placed in a box of solvent molecules, such as water or an organic solvent. The interactions between all atoms are described by a force field, which is a set of empirical energy functions. By solving Newton's equations of motion, the trajectory of each atom can be tracked, revealing how the molecule behaves in a realistic environment.

For this compound, MD simulations can elucidate how the solvent influences its conformational preferences. For instance, in a polar solvent like water, hydrogen bonding between the solvent and the carbonyl and aldehyde groups would be expected to play a significant role in stabilizing certain conformations. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the probability of finding solvent molecules at a certain distance from specific atoms of the solute.

Computational Prediction of Reaction Pathways and Transition States for this compound

Computational chemistry is instrumental in mapping out the potential reaction pathways of this compound and identifying the associated transition states. This is crucial for understanding reaction mechanisms and predicting reaction outcomes.

Using methods like DFT, the potential energy surface (PES) of a reaction can be explored. By locating the minimum energy structures corresponding to reactants and products, as well as the saddle points corresponding to transition states, the entire reaction coordinate can be mapped. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

For this compound, potential reactions for computational study include its tautomerization (enol formation), its reaction with nucleophiles at the aldehyde or ketone carbonyls, and its potential for intramolecular cyclization reactions. Computational methods can help to discern which of these pathways is most favorable under different conditions.

Conformational Analysis and Energy Landscape Mapping using Computational Methods

The conformational flexibility of the six-membered ring in this compound, along with the rotational freedom of the aldehyde group, gives rise to a complex conformational landscape. Computational methods are essential for identifying the stable conformers and mapping their relative energies.

Systematic or stochastic conformational search algorithms can be employed to explore the potential energy surface and identify low-energy conformers. The geometries of these conformers are then optimized, and their relative energies are calculated using quantum chemical methods. The results can be visualized as a conformational energy landscape, which provides a comprehensive picture of the molecule's flexibility and the relative populations of different conformers at a given temperature.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives (Focus on non-clinical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their activity. For derivatives of this compound, QSAR can be employed to predict non-clinical activities, such as catalytic efficiency or binding affinity to a non-biological target.

In a QSAR study, a set of derivatives with known activities is used as a training set. A variety of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each derivative. These descriptors can encode steric, electronic, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed activity. This model can then be used to predict the activity of new, untested derivatives.

Computational Design of Novel this compound Derivatives

The insights gained from the aforementioned computational methods can be leveraged for the rational design of novel derivatives of this compound with desired properties. This in silico design process can significantly accelerate the discovery of new molecules with enhanced performance for specific applications.

For example, if the goal is to design a derivative with enhanced catalytic activity, computational methods can be used to screen a virtual library of candidate molecules. By calculating key properties, such as the HOMO-LUMO gap or the charge on a specific atom, it is possible to identify derivatives that are likely to exhibit improved reactivity. The most promising candidates can then be synthesized and tested experimentally, saving time and resources compared to a purely trial-and-error approach.

Future Directions, Challenges, and Emerging Research Frontiers for 2,3 Dioxocyclohexane 1 Carbaldehyde

Exploration of Novel Reactivity Modalities for 2,3-Dioxocyclohexane-1-carbaldehyde

The unique juxtaposition of an aldehyde and a β-dicarbonyl moiety within the same molecule opens the door to a wealth of unexplored reactivity. The 1,3-dicarbonyl unit can readily form enolates, making the α-carbon a potent nucleophile for various transformations. pressbooks.pub Concurrently, the aldehyde group is an excellent electrophile, susceptible to a wide array of nucleophilic additions. This dual reactivity paves the way for novel intramolecular and intermolecular reactions.

One of the most promising areas for exploration is in multicomponent reactions (MCRs) . MCRs, which involve the one-pot reaction of three or more starting materials to form a single product, are highly valued for their efficiency and atom economy. pressbooks.pub Given its bifunctional nature, this compound could serve as a versatile building block in the synthesis of complex heterocyclic structures. For instance, it could participate in Hantzsch-type dihydropyridine (B1217469) synthesis or other condensation reactions involving the dicarbonyl moiety, while the aldehyde group could engage with other components. pressbooks.pub

Furthermore, the development of catalytic transformations that selectively target one functional group in the presence of the other is a key research frontier. For example, chemoselective reduction of the aldehyde without affecting the dicarbonyl system, or vice versa, would provide access to a range of valuable derivatives. Dehydrative coupling reactions, similar to those observed with related cyclohexa-2,5-diene-1-carbaldehyde derivatives, could also be explored to forge new carbon-carbon bonds. researchgate.net

Development of Stereoselective Syntheses for Chiral this compound Derivatives

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The synthesis of chiral derivatives of this compound, which possesses stereogenic centers, presents a significant and rewarding challenge.

The development of asymmetric catalytic methods will be paramount. This could involve the use of chiral organocatalysts to promote enantioselective reactions at the aldehyde or dicarbonyl positions. For instance, proline-based catalysts have been successfully employed in the asymmetric functionalization of aldehydes and ketones. Another approach would be the use of chiral metal complexes to direct stereoselective transformations.

Moreover, the use of chiral auxiliaries attached to the molecule could control the stereochemical outcome of subsequent reactions. These auxiliaries could be later removed to afford the desired enantiomerically enriched product. The principles guiding the asymmetric synthesis of other functionalized cyclohexane (B81311) derivatives, such as piperidinedicarboxylic acid derivatives, can provide a strategic roadmap for tackling this challenge. pearson.com

| Synthetic Strategy | Description | Potential Outcome |

| Asymmetric Organocatalysis | Use of small chiral organic molecules (e.g., proline derivatives) to catalyze enantioselective reactions. | Direct access to enantiomerically enriched this compound derivatives. |

| Chiral Metal Catalysis | Employment of chiral ligands complexed to a metal center to induce stereoselectivity in transformations. | High enantiomeric excesses in a variety of reactions, including reductions and C-C bond formations. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to control the stereochemistry of subsequent reactions. | Stepwise construction of specific stereoisomers, with the auxiliary being removable. |

Integration of this compound in Supramolecular Assemblies

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. The presence of hydrogen bond donors (the enolizable protons of the dicarbonyl) and acceptors (the carbonyl oxygens and the aldehyde oxygen) makes this molecule an ideal candidate for constructing intricate, self-assembled architectures.

Crystal engineering , the design and synthesis of crystalline solids with desired properties, is a key area where this compound could excel. nih.govrsc.org By understanding and controlling the intermolecular interactions, it may be possible to direct the formation of specific crystal packing arrangements, leading to materials with tailored optical, electronic, or mechanical properties. The ability of β-dicarbonyl compounds to form strong hydrogen bonds is well-documented and can be harnessed to create robust supramolecular synthons. ub.edu

Furthermore, the dicarbonyl moiety can act as a chelating ligand for metal ions, opening the door to the construction of metal-organic frameworks (MOFs) . These porous materials have a wide range of potential applications, including gas storage, separation, and catalysis. The aldehyde group could either remain as a reactive handle for post-synthetic modification of the MOF or participate in the coordination to the metal center.

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences (e.g., Materials, Environmental)

The unique structural features of this compound make it a versatile platform for interdisciplinary research, bridging organic chemistry with materials science and environmental science.

In materials science , this compound could serve as a monomer for the synthesis of novel polymers . The aldehyde and dicarbonyl functionalities offer multiple points for polymerization. For instance, condensation polymerization could lead to the formation of biodegradable polyesters or polyamides, which are of great interest as sustainable alternatives to traditional plastics. mdpi.com The rigid cyclohexane backbone could impart desirable thermal and mechanical properties to the resulting polymers.

From an environmental perspective , derivatives of this compound could find applications in environmental remediation . For example, they could be used as building blocks for the synthesis of selective chelating agents for the removal of heavy metal pollutants from water. Moreover, understanding the biodegradation pathways of such compounds is crucial. Studies on the bioremediation of related cyclohexanone (B45756) compounds by microorganisms suggest that the cyclohexane ring can be cleaved and metabolized, indicating a potential for the development of environmentally benign molecules. researchgate.net The use of green solvents like deep eutectic solvents in the synthesis and application of its derivatives could further enhance its environmental credentials. google.com

| Research Area | Potential Application of this compound |

| Materials Science | Monomer for the synthesis of biodegradable and functional polymers. |

| Environmental Science | Precursor for selective heavy metal chelators; development of biodegradable materials. |

| Catalysis | Building block for the synthesis of ligands for environmental catalysis. |

Addressing Grand Challenges in Synthesis and Application of this compound

Despite its promise, the full-scale utilization of this compound is contingent on overcoming several "grand challenges" in its synthesis and application.

A primary challenge lies in the development of efficient and scalable synthetic routes . While conceptually simple, the synthesis of this molecule in high yield and purity can be complex due to the potential for side reactions, such as self-condensation or polymerization. Overcoming these hurdles will require careful optimization of reaction conditions and may necessitate the use of protecting group strategies.

Another significant challenge is achieving selective functionalization . The presence of multiple reactive sites makes it difficult to modify one part of the molecule without affecting the others. Developing orthogonal reaction strategies that allow for the independent manipulation of the aldehyde and dicarbonyl groups is a critical area for future research.

Finally, a deeper understanding of the structure-property relationships of its derivatives is essential for targeted applications. This will involve a combination of experimental studies and computational modeling to predict how modifications to the molecular structure will impact its physical, chemical, and biological properties. Addressing these challenges will unlock the full potential of this compound as a valuable building block for a wide range of scientific and technological advancements.

Q & A

Q. What spectroscopic techniques are recommended for characterizing 2,3-Dioxocyclohexane-1-carbaldehyde, and how can carbonyl group interference be minimized?

Methodological Answer:

- Key Techniques :

- Infrared (IR) Spectroscopy : Focus on the carbonyl stretch region (1650–1800 cm⁻¹). The aldehyde and ketone groups will show distinct peaks; use deuterated solvents (e.g., CDCl₃) to avoid overlapping O-H stretches from moisture .

- NMR Analysis : ¹H NMR can distinguish aldehyde protons (~9-10 ppm) from ketones. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in the cyclohexane ring .

- X-ray Diffraction (XRD) : For unambiguous structural confirmation, single-crystal XRD is ideal. Crystallize the compound in non-polar solvents to avoid solvate formation .

- Mitigating Interference : Use selective quenching agents (e.g., hydroxylamine hydrochloride) to derivatize the aldehyde group, simplifying spectral interpretation .

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations due to potential volatility and respiratory irritation .

- Waste Management : Collect residues in sealed, labeled containers for incineration. Avoid aqueous disposal to prevent environmental contamination .

- Emergency Response : In case of skin contact, rinse immediately with water for 15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Q. Which solvent systems are optimal for purifying this compound via column chromatography?

Methodological Answer:

- Solvent Selection :

- Stationary Phase : Use silica gel 60 (230–400 mesh). Pre-adsorb the compound onto Celite to prevent tailing .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking elucidate the reactivity of this compound?

Methodological Answer:

- DFT Applications :

- Optimize the molecule’s geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites .

- Simulate reaction pathways (e.g., aldol condensation) using transition-state theory to predict regioselectivity .

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) using AutoDock Vina. Parameterize the aldehyde group for flexible docking .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.